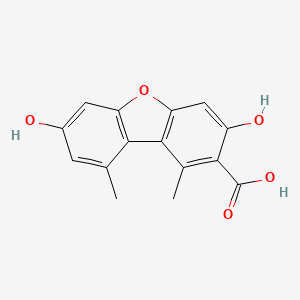
Hypostrepsilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypostrepsilic acid is a dibenzofuran derivative produced by the mycobiont of certain lichens, such as Usnea orientalis This compound is part of a unique class of secondary metabolites known for their bioactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypostrepsilic acid is typically synthesized in large quantities by culturing the mycobiont of lichens like Usnea orientalis on a malt-yeast extract medium containing sugar alcohols . The production of this compound is influenced by the osmotic pressure and nutritional conditions of the medium .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes maintaining specific temperature, pH, and nutrient levels to ensure the mycobiont produces the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Hypostrepsilic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Scientific Research Applications
Hypostrepsilic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dibenzofuran derivatives and their reactivity.
Biology: Investigated for its role in lichen symbiosis and secondary metabolite production.
Medicine: Explored for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hypostrepsilic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, disrupting microbial cell walls, and interfering with viral replication . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory response pathways.
Comparison with Similar Compounds
Hypostrepsilic acid is similar to other dibenzofuran derivatives, such as isostrepsilic acid . it is unique in its specific bioactive properties and the conditions required for its production. Other similar compounds include:
Properties
CAS No. |
154160-67-5 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3,7-dihydroxy-1,9-dimethyldibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H12O5/c1-6-3-8(16)4-10-12(6)14-7(2)13(15(18)19)9(17)5-11(14)20-10/h3-5,16-17H,1-2H3,(H,18,19) |
InChI Key |
WFSXMDNXTLRBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C(=C3C)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















